Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl-

Description

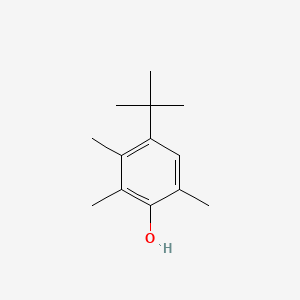

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- (CAS: Not explicitly provided in evidence) is a trisubstituted phenol derivative. Its structure features a hydroxyl group on a benzene ring with a tert-butyl group (1,1-dimethylethyl) at the para (4th) position and methyl groups at the ortho (2nd, 6th) and meta (3rd) positions.

Properties

CAS No. |

70766-53-9 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

4-tert-butyl-2,3,6-trimethylphenol |

InChI |

InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)9(2)10(3)12(8)14/h7,14H,1-6H3 |

InChI Key |

RYOYKAIHYPDPGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- typically involves the alkylation of phenol with tert-butyl and methyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- is often carried out in large-scale reactors. The process involves the continuous feeding of phenol, tert-butyl chloride, and methyl chloride into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used

Scientific Research Applications

Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of antioxidants, stabilizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes,

Comparison with Similar Compounds

Phenol, 2,4-Bis(1,1-Dimethylethyl)- (CAS 96-76-4)

- Structure : Two tert-butyl groups at positions 2 and 4.

- Properties: Higher hydrophobicity due to bulky tert-butyl groups, reducing water solubility compared to less substituted phenols. Electron-donating substituents decrease acidity (pKa ~12–13, estimated) compared to unsubstituted phenol (pKa ~10).

- Applications : Used as an antioxidant in polymers and stabilizers due to its ability to scavenge free radicals .

2,3,6-Trimethylphenol

- Properties :

- Lower molecular weight and reduced steric bulk compared to the target compound.

- Methyl groups moderately donate electrons, slightly decreasing acidity (pKa ~10.5–11).

- Contrast with Target Compound : The lack of a tert-butyl group diminishes hydrophobicity and thermal stability, limiting its use in high-temperature applications .

Phenol, 2,6-Bis(1,1-Dimethylethyl)-4-(1-Methylpropyl)- (CAS 17540-75-9)

- Structure : tert-Butyl groups at 2 and 6; sec-butyl (1-methylpropyl) at position 4.

- Properties :

- Enhanced steric shielding of the hydroxyl group due to three bulky substituents.

- Extremely low water solubility and high lipophilicity.

- Applications : Likely used as a stabilizer in fuels or lubricants due to its resistance to oxidation .

4-Tert-Butylphenol (CAS 98-54-4)

- Structure : Single tert-butyl group at position 4.

- Properties :

- Moderate hydrophobicity; pKa ~10.5.

- Less steric hindrance than the target compound.

- Applications : Precursor in resin production and surfactant synthesis .

Structural and Functional Analysis (Table 1)

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Applications |

|---|---|---|---|---|

| Target Compound | 4-tert-butyl, 2,3,6-trimethyl | C₁₄H₂₂O | N/A | Antioxidants, polymers |

| Phenol, 2,4-bis(1,1-dimethylethyl)- | 2,4-di-tert-butyl | C₁₄H₂₂O | 96-76-4 | Polymer stabilizers |

| 2,3,6-Trimethylphenol | 2,3,6-trimethyl | C₉H₁₂O | N/A | Organic synthesis |

| Phenol, 2,6-bis(tert-butyl)-4-sec-butyl | 2,6-di-tert-butyl, 4-sec-butyl | C₁₈H₃₀O | 17540-75-9 | Fuel/lubricant stabilizers |

| 4-Tert-Butylphenol | 4-tert-butyl | C₁₀H₁₄O | 98-54-4 | Resins, surfactants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.